Product packaging for Methoxtrexate(Cat. No.:)

Methoxtrexate

Cat. No.: B7812509
M. Wt: 472.5 g/mol
InChI Key: FPJYMUQSRFJSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxtrexate is a useful research compound. Its molecular formula is C20H24N8O6 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N8O6 B7812509 Methoxtrexate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Methotrexate As a Chemical Compound

Early Antifolate Synthesis and Structural Design

The story of methotrexate (B535133) begins with the study of folic acid and its role in cell proliferation. In the 1940s, observations that folic acid administration seemed to accelerate the progression of leukemia led researchers to hypothesize that blocking its metabolic action could be a therapeutic strategy. nih.govwikipedia.org This led to the dawn of antifolate synthesis.

A key figure in this endeavor was Dr. Yellapragada Subbarow, a researcher at Lederle Laboratories, who, along with his team, was instrumental in the synthesis of folic acid. nih.gov Building on this work, they developed chemical analogues designed to antagonize folic acid. In 1947, this research culminated in the synthesis of aminopterin (B17811), a direct chemical precursor to methotrexate. wikipedia.orgbloodcancer.org.uk Aminopterin was the first folic acid antagonist to show dramatic, albeit temporary, remission in children with acute lymphoblastic leukemia, a landmark achievement led by Dr. Sidney Farber. nih.govbloodcancer.org.uknih.gov

The structural design of these early antifolates was a deliberate process of chemical modification of the folic acid molecule. Folic acid is composed of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. The key structural differences between folic acid, aminopterin, and the subsequently developed methotrexate lie in specific substitutions on the pteridine ring and the PABA moiety. researchgate.netnih.gov

CompoundKey Structural Modifications from Folic Acid
Aminopterin Replacement of the hydroxyl group at the C4 position of the pteridine ring with an amino group. nih.gov
Methotrexate In addition to the C4 amino group, a methyl group is added to the N10 position of the para-aminobenzoic acid moiety. nih.gov

These seemingly minor chemical alterations had profound effects on the molecule's biological activity, transforming it from a vital metabolite into a potent inhibitor of cellular processes. While aminopterin proved effective, methotrexate was found to have a better therapeutic index and was easier to synthesize, leading to its eventual preference in clinical use. wikipedia.org

Evolution of Research Perspectives on Chemical Action

The initial understanding of methotrexate's chemical action was centered on its designed function as a folate antagonist. Researchers in the late 1940s and early 1950s correctly hypothesized that by mimicking folic acid, methotrexate competitively inhibits the enzyme dihydrofolate reductase (DHFR). nih.govproteopedia.orgacs.org DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. revistamedicinamilitara.roencyclopedia.pub By blocking this enzyme, methotrexate effectively halts the proliferation of rapidly dividing cells, which explains its efficacy as an anticancer agent. nih.govnih.gov

However, as research progressed, it became evident that the inhibition of DHFR was not the complete picture, especially concerning its effectiveness in treating autoimmune diseases at much lower doses than those used for cancer. revistamedicinamilitara.ronih.gov This led to the exploration of other mechanisms of action.

Key Evolving Perspectives on Methotrexate's Chemical Action:

Time PeriodPrevailing Research PerspectiveKey Research Findings
Late 1940s - 1970s Primary focus on DHFR Inhibition and Antiproliferative Effects: The central dogma was that methotrexate's primary action was the competitive inhibition of dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate and subsequent inhibition of DNA and RNA synthesis. proteopedia.orgrevistamedicinamilitara.ronih.govThis antiproliferative effect was considered the main reason for its success in treating cancer. bloodcancer.org.uknih.gov
1980s - 1990s Emergence of Anti-inflammatory and Immunosuppressive Mechanisms: Researchers began to investigate why low-dose methotrexate was effective in rheumatoid arthritis, suggesting mechanisms beyond simple antiproliferation. ccjm.orgStudies revealed that methotrexate inhibits T-cell activation and can suppress the production of inflammatory cytokines. nih.govccjm.org The role of adenosine (B11128) signaling began to emerge as a key anti-inflammatory pathway activated by methotrexate. nih.gov
2000s - Present Elucidation of Multiple and Interconnected Pathways: The understanding of methotrexate's action has evolved to a multi-faceted model. It is now recognized that methotrexate polyglutamates (the form of the drug retained within cells) inhibit not only DHFR but also other enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, such as thymidylate synthase (TYMS) and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). nih.govdrugbank.comportlandpress.com Inhibition of ATIC leads to the accumulation of AICAR, which in turn increases intracellular adenosine levels. This extracellular adenosine, acting on its receptors, mediates potent anti-inflammatory effects. nih.govnih.govresearchgate.net Research also points to effects on reactive oxygen species (ROS) generation and other signaling pathways like the JAK/STAT and NF-κB pathways. researchgate.netbmj.comnih.gov

This expanded understanding of its chemical action explains the dual role of methotrexate as both a high-dose anticancer agent and a low-dose anti-inflammatory and immunosuppressive drug. The evolution of research from a singular focus on DHFR inhibition to a more complex, multi-pathway model highlights the intricate and profound effects of this meticulously designed chemical compound.

Cellular Transport and Disposition of Methotrexate

Mechanisms of Cellular Uptake

The entry of methotrexate (B535133) into cells is facilitated by several distinct transport systems. These systems, often with overlapping specificities, ensure the drug can reach its intracellular targets.

Reduced Folate Carrier Protein 1 (RFC1/SLC19A1)-Mediated Transport

The primary and most significant route for methotrexate uptake into cancer cells at physiological pH is through the Reduced Folate Carrier 1 (RFC1), also known as Solute Carrier Family 19 Member 1 (SLC19A1). researchgate.netnih.govclinpgx.orgclinpgx.orgresearchgate.net RFC1 is a bidirectional anion exchanger that actively transports methotrexate and other antifolates into the cell. nih.gov This transporter is crucial for the efficacy of methotrexate, and its expression levels can be a key determinant of drug sensitivity. nih.govnih.gov Studies have shown that decreased RFC1 activity is a common mechanism of methotrexate resistance in various cancer cell lines. nih.govaacrjournals.org Conversely, transfecting methotrexate-resistant cells with RFC1 can restore sensitivity to the drug. nih.gov The importance of RFC1 is further highlighted by the strong correlation between its RNA levels and the potency of methotrexate in cancer cell lines. nih.gov

Proton-Coupled Folate Transporter (PCFT) Involvement

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another key player in methotrexate uptake, particularly in acidic environments. nih.govwikipedia.orgnih.gov This transporter functions optimally at a lower pH (around 5.5), which is characteristic of the proximal small intestine, making it the primary mechanism for the intestinal absorption of folates and antifolates like methotrexate. nih.govwikipedia.orgtandfonline.com PCFT operates as a proton symporter, utilizing the proton gradient to drive the transport of its substrates into the cell. nih.gov While its activity is significantly lower at the physiological pH of 7.4, PCFT is expressed in various tissues, including the choroid plexus, and can serve as an alternative entry route for methotrexate, especially in the acidic microenvironment of solid tumors. nih.govnih.gov Research has demonstrated that methotrexate is a good substrate for PCFT, and its transport via this carrier is saturable. nih.govttuhsc.edu

Folate Receptor (FR) Contribution, including FRα

Folate receptors (FRs), particularly Folate Receptor alpha (FRα), represent a third mechanism for methotrexate entry into cells. researchgate.netnih.gov Unlike the carrier-mediated transport of RFC1 and PCFT, FRs facilitate uptake via receptor-mediated endocytosis. researchgate.netmdpi.com FRα has a high affinity for folic acid and is often overexpressed in various cancer cells, including those of the ovary, breast, and lung, making it a target for cancer therapies. aacrjournals.orgnih.gov While methotrexate binds to FRα with a lower affinity than folic acid, this pathway can still contribute to its cellular accumulation, especially in FRα-overexpressing tumors. mdpi.com Studies have shown that inhibiting FRα can lead to a notable decrease in methotrexate accumulation in certain cancer cells. nih.gov However, in some contexts, the contribution of FRα to methotrexate uptake and sensitivity has been found to be minor compared to that of RFC1. aacrjournals.org

Organic Anion Transporter (OAT) and Organic-Anion Transporting Polypeptide (OATP) Participation

Members of the Organic Anion Transporter (OAT) and Organic-Anion Transporting Polypeptide (OATP) families also participate in the cellular uptake of methotrexate. These transporters are expressed in pharmacokinetically important tissues like the liver, kidney, and the blood-brain barrier. nih.govresearchgate.net

OATs: Human OAT1 and OAT3, found on the basolateral membrane of renal proximal tubules, are involved in the renal uptake and subsequent secretion of methotrexate. nih.govrsc.orgjst.go.jp Inhibition of OAT1 and OAT3 can lead to reduced renal clearance of the drug. nih.govrsc.org Studies have shown that various substances, including the glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs), can inhibit OAT1- and OAT3-mediated methotrexate transport. nih.govjst.go.jp

OATPs: Several human OATP transporters, including OATP1A2, OATP1B1, and OATP1B3, have been identified as capable of transporting methotrexate. aacrjournals.orgnih.govresearchgate.net OATP1A2, expressed in the intestine, kidney, liver, and at the blood-brain barrier, facilitates methotrexate transport in a pH-dependent manner, with increased uptake at acidic pH. nih.govresearchgate.net OATP1B1 and OATP1B3 are primarily expressed in the liver and play a role in the hepatic uptake of the drug. aacrjournals.orgnih.govresearchgate.net Genetic variations in these transporters can significantly alter methotrexate transport and disposition. nih.gov

Mechanisms of Cellular Efflux

The active removal of methotrexate from cells is a critical factor in determining its intracellular concentration and is a major mechanism of drug resistance. This process is primarily mediated by members of the ATP-Binding Cassette (ABC) superfamily of transporters.

ATP-Binding Cassette (ABCC)-Family Transporters (e.g., MRP1, MRP2, MRP3, MRP4, MRP5, MRP8)

Several members of the Multidrug Resistance-Associated Protein (MRP) subfamily, which belongs to the ABCC branch of ABC transporters, are known to actively efflux methotrexate and its polyglutamated forms from cells. researchgate.netnih.gov This efflux is an ATP-dependent process. nih.gov

MRP1 (ABCC1): MRP1 can confer resistance to a wide range of anticancer drugs, including methotrexate. nih.govnih.gov It transports unconjugated organic anions like methotrexate, and this transport can be inhibited by compounds such as MK571. nih.govoup.com

MRP2 (ABCC2): Also known as the canalicular multispecific organic anion transporter (cMOAT), MRP2 is involved in the hepatobiliary excretion of methotrexate. oup.comnih.gov It is located on the apical membrane of hepatocytes and renal proximal tubule cells. researchgate.netnih.gov Genetic deficiencies in MRP2 can lead to altered methotrexate disposition and increased toxicity. nih.gov

MRP3 (ABCC3): MRP3 is another organic anion transporter that contributes to methotrexate efflux. nih.govoup.com Located on the basolateral membrane of hepatocytes, it can transport methotrexate out of the liver and back into the bloodstream. researchgate.netnih.gov Studies have shown that MRP3-transfected cells exhibit resistance to short-term methotrexate exposure. oup.com

MRP4 (ABCC4): MRP4 has been identified as an efflux pump for methotrexate. nih.govaacrjournals.org It is unique in its ability to transport not only methotrexate but also certain nucleotide analogues. aacrjournals.org The inhibitor MK571 has been shown to be a potent inhibitor of MRP4-mediated methotrexate transport. aacrjournals.org

MRP5 (ABCC5): MRP5 is also involved in the transport of methotrexate and its polyglutamated derivatives. nih.govd-nb.inforesearchgate.net It has been shown to transport mono-, di-, and triglutamate forms of the drug. nih.gov Overexpression of MRP5 can lead to increased resistance to antifolates. d-nb.info

MRP8 (ABCC11): MRP8 is another member of the ABCC family that has been implicated in the efflux of free methotrexate. nih.govresearchgate.net Its overexpression has been observed in aggressive breast carcinoma subtypes. nih.gov

Below is an interactive table summarizing the key transporters involved in methotrexate cellular disposition.

Transporter FamilyTransporter NameGene NameFunctionLocation/pH Optimum
Uptake
Solute CarrierReduced Folate Carrier 1 (RFC1)SLC19A1Primary influx transporterpH 7.4
Solute CarrierProton-Coupled Folate Transporter (PCFT)SLC46A1Influx, especially in acidic conditionspH 5.5
ReceptorFolate Receptor α (FRα)FOLR1Influx via endocytosisN/A
Solute CarrierOrganic Anion Transporter 1 (OAT1)SLC22A6Renal influxBasolateral membrane of renal tubules
Solute CarrierOrganic Anion Transporter 3 (OAT3)SLC22A8Renal influxBasolateral membrane of renal tubules
Solute CarrierOrganic Anion Transporting Polypeptide 1A2 (OATP1A2)SLCO1A2InfluxIntestine, kidney, liver, blood-brain barrier
Solute CarrierOrganic Anion Transporting Polypeptide 1B1 (OATP1B1)SLCO1B1Hepatic influxBasolateral membrane of hepatocytes
Solute CarrierOrganic Anion Transporting Polypeptide 1B3 (OATP1B3)SLCO1B3Hepatic influxBasolateral membrane of hepatocytes
Efflux
ATP-Binding CassetteMultidrug Resistance-Associated Protein 1 (MRP1)ABCC1EffluxUbiquitous
ATP-Binding CassetteMultidrug Resistance-Associated Protein 2 (MRP2)ABCC2EffluxApical membrane (liver, kidney)
ATP-Binding CassetteMultidrug Resistance-Associated Protein 3 (MRP3)ABCC3EffluxBasolateral membrane (liver, gut)
ATP-Binding CassetteMultidrug Resistance-Associated Protein 4 (MRP4)ABCC4EffluxApical/Basolateral membranes
ATP-Binding CassetteMultidrug Resistance-Associated Protein 5 (MRP5)ABCC5EffluxUbiquitous
ATP-Binding CassetteMultidrug Resistance-Associated Protein 8 (MRP8)ABCC11EffluxBreast, ovary, lung, etc.

Breast Cancer Resistance Protein (BCRP/ABCG2) Efflux

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a significant role in the efflux of Methotrexate (MTX) from cells. nih.gov This transporter acts as an energy-dependent efflux pump, contributing to MTX resistance in cancer cells. aacrjournals.org

Research has demonstrated that wild-type BCRP is capable of transporting not only MTX but also its polyglutamylated forms. nih.govclinpgx.org This is a unique characteristic compared to other multidrug resistance-associated proteins. nih.govclinpgx.org The transport of MTX by BCRP is an ATP-dependent process that is sensitive to osmotic changes and can be inhibited by known BCRP inhibitors such as fumitremorgin C and GF120918. nih.govclinpgx.org Studies using inside-out membrane vesicles from cells expressing wild-type BCRP (containing an arginine at position 482) showed significant, ATP-dependent transport of MTX. In contrast, vesicles containing a mutant form of BCRP (with a glycine (B1666218) at position 482) did not exhibit this transport, highlighting the importance of the wild-type protein structure for MTX efflux. aacrjournals.orgnih.govclinpgx.org

The interaction between MTX and BCRP is characterized by a low affinity but high capacity for transport. aacrjournals.orgnih.gov Competition for transport has been observed with other known BCRP substrates, such as mitoxantrone, further confirming that MTX is a substrate for this efflux pump. aacrjournals.orgnih.gov The ability of BCRP to transport polyglutamylated MTX, although with decreasing efficiency as the polyglutamate chain lengthens, represents a significant mechanism of resistance, as it can reduce the intracellular concentration of the active forms of the drug. nih.govclinpgx.org

Table 1: Kinetic Parameters of Methotrexate Transport by Wild-Type BCRP

Parameter Value Reference
Km (Michaelis Constant) 680 µM aacrjournals.orgnih.gov
Vmax (Maximum Velocity) 2400 pmol/mg/min aacrjournals.orgnih.gov

The clinical relevance of this transport mechanism is underscored by findings that co-administration of BCRP inhibitors, such as certain benzimidazoles (e.g., pantoprazole (B1678409) and omeprazole), can inhibit MTX transport, potentially leading to increased intracellular drug concentrations. aacrjournals.org

Multidrug Resistance Protein 1 (MDR1) Implication

While historically considered to be unaffected by the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (Pgp) or ABCB1, emerging evidence suggests its involvement in Methotrexate resistance. nih.gov MDR1 is a well-characterized efflux pump that confers resistance to a wide array of hydrophobic compounds. nih.gov

Studies on human leukemic CCRF-CEM cell sublines selected for high-level MTX resistance have revealed a multifactorial resistance profile that includes increased expression and function of the MDR1 gene. nih.gov These MTX-selected cell lines demonstrated cross-resistance to drugs typically associated with the MDR phenotype. nih.gov The increased MDR1 expression was confirmed by measuring mRNA levels and observing rhodamine 123 accumulation, a known MDR1 substrate. nih.gov

Intracellular Accumulation and Retention Dynamics

The therapeutic efficacy of Methotrexate is highly dependent on its intracellular concentration and retention time. jci.orgnih.gov A key process governing these dynamics is the intracellular conversion of MTX into Methotrexate polyglutamates (MTX-PGs). researchgate.netclinpgx.org This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of several glutamate (B1630785) residues to the parent MTX molecule. clinpgx.orgresearchgate.net

Polyglutamylation is a critical step for several reasons. Firstly, the addition of glutamate moieties increases the molecular size and negative charge of the drug, which significantly hinders its efflux from the cell. oup.commdpi.com This leads to prolonged intracellular retention of the drug, even after the extracellular concentration of MTX has decreased. jci.orgnih.gov Secondly, MTX-PGs are more potent inhibitors of target enzymes, such as dihydrofolate reductase (DHFR), compared to the monoglutamate form of MTX. researchgate.netnih.gov

The length of the polyglutamate chain influences the retention and activity of the drug. Studies in human breast cancer cells have shown that while the monoglutamate form (MTX-Glu1) is rapidly cleared from the cell once the extracellular drug is removed, the longer-chain polyglutamates (e.g., MTX-Glu3, MTX-Glu4, and MTX-Glu5) are retained for much longer periods. nih.govjci.org This prolonged retention allows for sustained inhibition of target enzymes and cellular processes. jci.org

The process of polyglutamylation is reversible. The enzyme γ-glutamyl hydrolase (GGH), typically located in lysosomes, catalyzes the removal of glutamate residues, converting MTX-PGs back to the monoglutamate form, which can then be more readily transported out of the cell. researchgate.nettandfonline.com The balance between the activities of FPGS and GGH is therefore a crucial determinant of the intracellular concentration and therapeutic effectiveness of Methotrexate. mdpi.complos.org

Table 2: Intracellular Dissociation Half-lives of Methotrexate Polyglutamates from DHFR

Methotrexate Metabolite Dissociation Half-life (t1/2) Reference
MTX-Glu1 12 minutes nih.gov
MTX-Glu2 30 minutes nih.gov
MTX-Glu3 102 minutes nih.gov
MTX-Glu4 108 minutes nih.gov
MTX-Glu5 120 minutes nih.gov

Intracellular Metabolism of Methotrexate

Polyglutamation by Folylpolyglutamate Synthetase (FPGS)

Upon entering a cell, methotrexate (B535133) is converted into methotrexate polyglutamates (MTXPGs) through the sequential addition of glutamate (B1630785) residues. nih.govoup.com This crucial metabolic step is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govplos.org The process of polyglutamation is vital as it significantly enhances the intracellular retention of the drug; the polyglutamated forms are larger, polyanionic molecules that are less readily transported out of the cell by efflux pumps. oup.comresearchgate.net This extended intracellular half-life is a key factor in the sustained activity of methotrexate. oup.com

The synthesis of MTXPGs is a dynamic process influenced by both the concentration of methotrexate and the duration of cellular exposure. researchwithrutgers.com Studies have shown that increasing either the extracellular MTX concentration or the exposure time leads to a greater accumulation of these polyglutamate derivatives. researchwithrutgers.com The predominant species of MTXPG (e.g., diglutamate, triglutamate) can also vary depending on these conditions. researchwithrutgers.com In various cell types, derivatives containing up to five glutamate residues (pentaglutamates) are commonly detected, with some conditions allowing for the formation of hexaglutamates. researchwithrutgers.com

The activity of FPGS is considered a major determinant of intracellular MTXPG concentrations. nih.govsemanticscholar.org Research indicates that polymorphisms in the FPGS gene can significantly influence the ratio of long-chain MTXPGs to short-chain ones in red blood cells. nih.gov Furthermore, some studies suggest that methotrexate itself can stimulate the metabolic pathway for polyglutamate synthesis, possibly as a compensatory response to the drug-induced decrease in intracellular folate levels. tandfonline.com It is widely considered that methotrexate acts as a 'pro-drug,' with its polyglutamated forms being responsible for its primary therapeutic efficacy. oup.com

Table 1: Factors Influencing Methotrexate Polyglutamate (MTXPG) Formation

FactorDescriptionResearch Finding
Enzyme Activity Folylpolyglutamate Synthetase (FPGS) catalyzes the addition of glutamate residues to MTX. plos.orgFPGS is a major determinant of intracellular MTXPG levels. nih.gov Polymorphisms in the FPGS gene can affect the ratio of different MTXPG chain lengths. nih.gov
MTX Concentration The amount of MTX available outside the cell.Higher extracellular MTX concentrations lead to greater accumulation of MTXPGs inside the cell. researchwithrutgers.com
Exposure Time The duration for which cells are exposed to MTX.Longer exposure times result in increased accumulation and the formation of longer-chain MTXPGs. researchwithrutgers.com
Cellular Efflux The transport of the drug out of the cell.Polyglutamation reduces the ability of MTX to be removed from the cell, thereby increasing its intracellular concentration and half-life. oup.comresearchgate.net

De-polyglutamation by Gamma-Glutamyl Hydrolase (GGH)

The intracellular concentration of methotrexate polyglutamates is regulated by a dynamic equilibrium between their synthesis and degradation. The process of removing the glutamate residues from MTXPGs is known as de-polyglutamation and is catalyzed by the enzyme gamma-glutamyl hydrolase (GGH). nih.govresearchgate.nettandfonline.com GGH functions by sequentially cleaving the terminal gamma-linked glutamate residues, converting MTXPGs back into the parent drug, MTX. researchgate.netwilddata.cn This action facilitates the efflux of methotrexate from the cell, as the monoglutamated form is more easily transported across the cell membrane. researchgate.net

The steady-state level of MTXPGs within a cell is therefore dependent on the balance between the activities of FPGS and GGH. wilddata.cnaacrjournals.org A high ratio of GGH to FPGS activity would favor the breakdown of MTXPGs, leading to lower intracellular levels of these active metabolites and potentially reduced drug efficacy. wilddata.cn In fact, increased expression of GGH has been associated with methotrexate resistance in certain cancer cell lines. aacrjournals.orgnih.gov Overexpression of GGH has been shown to alter MTX metabolism, resulting in less complete conversion to long-chain polyglutamates. aacrjournals.org

However, the relationship is complex. Studies have also indicated that GGH overexpression alone may not be sufficient to cause clinical resistance to methotrexate, as it can be balanced by changes in the accumulation and metabolism of natural folates. aacrjournals.org Nonetheless, the ratio of GGH to FPGS activity is considered a better predictor of MTXPG accumulation than the activity of either enzyme alone. wilddata.cn

Table 2: Role of GGH in Methotrexate Metabolism

FeatureDescriptionImplication for MTX Activity
Enzymatic Function Gamma-Glutamyl Hydrolase (GGH) removes glutamate residues from MTXPGs. nih.govresearchgate.netConverts active, retained MTXPGs back to the less-retained MTX form, facilitating its removal from the cell. researchgate.net
Regulation of MTXPGs The balance between GGH and FPGS activity determines the steady-state levels of MTXPGs. wilddata.cnaacrjournals.orgHigh GGH activity can lead to lower intracellular concentrations of long-chain MTXPGs. aacrjournals.org
Association with Resistance Increased GGH expression has been linked to MTX resistance in some cell lines. nih.govBy reducing intracellular MTXPGs, GGH can decrease the cytotoxic effects of the drug. aacrjournals.org

Formation of 7-Hydroxymethotrexate (7-OH-MTX) as a Major Metabolite

In addition to polyglutamation, methotrexate undergoes metabolism via oxidation to form 7-hydroxymethotrexate (7-OH-MTX). caymanchem.comnih.gov This conversion is primarily carried out by hepatic aldehyde oxidases in the liver. caymanchem.comaacrjournals.org 7-OH-MTX is considered the major metabolite of methotrexate. caymanchem.comnih.gov In some instances, particularly following high-dose methotrexate administration, the plasma concentration of 7-OH-MTX can surpass that of the parent drug. nih.govashpublications.org

The formation of 7-OH-MTX is a rapid process. Studies in rabbits have shown that intracellular 7-OH-MTX can appear within seconds of methotrexate exposure, and its levels can quickly exceed those of intracellular methotrexate. aacrjournals.org The liver is a primary site for this metabolic conversion, although other tissues like the lungs and kidneys have also demonstrated the ability to convert MTX to 7-OH-MTX in vitro. nih.gov

A significant characteristic of 7-OH-MTX is its reduced aqueous solubility, which is approximately 3 to 5 times lower than that of methotrexate. globalrph.compfizermedical.compfizermedicalinformation.ca This lower solubility can be clinically relevant. From a pharmacological standpoint, 7-OH-MTX is generally considered less active than its parent compound. For example, unlike methotrexate, 7-OH-MTX does not inhibit the enzyme thymidylate synthase in certain leukemia cells. caymanchem.com Although it can be taken up by cells via the same transport systems as methotrexate, its affinity may be slightly lower. ashpublications.org

Table 3: Characteristics of 7-Hydroxymethotrexate (7-OH-MTX)

CharacteristicDescriptionResearch Finding
Formation Major metabolite of MTX, formed by oxidation. caymanchem.comnih.govPrimarily occurs in the liver via aldehyde oxidase. caymanchem.comaacrjournals.org Can also be formed in the kidneys and lungs. nih.gov
Plasma Levels Can exceed the concentration of the parent drug, MTX, especially with high-dose therapy. nih.govashpublications.orgPeak plasma concentration of 7-OH-MTX was higher than MTX at the end of a 6-hour infusion in rabbits. nih.gov
Solubility Aqueous solubility is 3- to 5-fold lower than that of methotrexate. globalrph.compfizermedical.compfizermedicalinformation.ca
Pharmacological Activity Generally less active than MTX.Does not inhibit thymidylate synthase in isolated human leukemia cells. caymanchem.com

Role of Methotrexate Polyglutamates (MTXPGs) in Cellular Activity

The process of polyglutamation is not merely a mechanism for intracellular drug retention; it is also a bioactivation step that enhances the pharmacological potency of methotrexate. tandfonline.com Methotrexate polyglutamates (MTXPGs) are more effective inhibitors of key enzymes in the folate metabolic pathway than methotrexate itself. tandfonline.comnih.gov

MTXPGs exhibit a higher binding affinity for dihydrofolate reductase (DHFR) compared to the monoglutamated form, leading to more potent inhibition of this enzyme. nih.gov The inhibition of DHFR blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step for the synthesis of purine (B94841) nucleotides and thymidylate, thereby interfering with DNA synthesis and repair. pfizermedical.compfizermedicalinformation.ca

Furthermore, MTXPGs are potent inhibitors of other folate-dependent enzymes. They inhibit thymidylate synthase (TYMS), which is essential for the de novo synthesis of thymidine (B127349) and, consequently, DNA synthesis. researchgate.nettandfonline.comnih.gov Additionally, MTXPGs inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase. tandfonline.comnih.gov This inhibition leads to the intracellular accumulation of AICAR, which in turn can increase the release of adenosine (B11128), a molecule with potent anti-inflammatory properties. tandfonline.com The ability of long-chain MTXPGs to remain in the cell for extended periods ensures sustained inhibition of these critical enzymes. nih.gov

Table 4: Cellular Targets and Effects of Methotrexate Polyglutamates (MTXPGs)

Cellular TargetEffect of MTXPG InhibitionConsequence
Dihydrofolate Reductase (DHFR) MTXPGs have a higher binding affinity for DHFR than MTX. nih.gov Inhibition blocks the production of tetrahydrofolate. pfizermedical.compfizermedicalinformation.caInterference with DNA synthesis, repair, and cellular replication. pfizermedical.com
Thymidylate Synthase (TYMS) MTXPGs inhibit TYMS. researchgate.nettandfonline.comnih.govBlocks the synthesis of thymidine, further disrupting DNA synthesis. tandfonline.com
AICAR Transformylase MTXPGs inhibit this enzyme. tandfonline.comnih.govLeads to the accumulation of intracellular AICAR and increased adenosine release, contributing to anti-inflammatory effects. tandfonline.com
Cellular Retention The polyglutamated structure prevents easy efflux from the cell. oup.comnih.govProlonged intracellular drug action and sustained inhibition of target enzymes. nih.govpfizermedicalinformation.ca

Molecular Mechanisms of Action of Methotrexate

Dihydrofolate Reductase (DHFR) Inhibition

The principal and most well-established action of methotrexate (B535133) is the potent inhibition of the enzyme dihydrofolate reductase (DHFR). clinpgx.orgnih.gov DHFR is a critical enzyme in folate metabolism, responsible for regenerating the active form of folate. ourbiochemistry.comresearchgate.net

Methotrexate acts as a slow, tight-binding competitive inhibitor of DHFR. proteopedia.orgnih.gov It shares a close structural resemblance to the enzyme's natural substrate, 7,8-dihydrofolate (DHF), allowing it to bind to the same active site. proteopedia.org However, the binding affinity of methotrexate for DHFR is approximately 1,000 times greater than that of DHF. proteopedia.orgyoutube.com This exceptionally high affinity, with a dissociation constant (Ki) reported to be as low as 3.4 picomolar, renders the inhibition practically irreversible under physiological conditions. proteopedia.orgnih.gov

The structural basis for this superior binding affinity lies in the ability of methotrexate to form a greater number of hydrogen bonds with amino acid residues in the DHFR active site, such as aspartate 27, compared to DHF. youtube.com The primary and immediate consequence of this high-affinity binding is the blockage of DHFR's catalytic function, preventing the reduction of DHF to its active form, 5,6,7,8-tetrahydrofolate (THF). proteopedia.orgpatsnap.comresearchgate.net

Table 1: Comparative Binding Affinity for Dihydrofolate Reductase (DHFR)
CompoundTarget EnzymeBinding Affinity (Relative)Dissociation Constant (Ki)Nature of Inhibition
MethotrexateDHFR~1000-fold higher than DHF proteopedia.orgyoutube.com~3.4 pM nih.govSlow, tight-binding, competitive proteopedia.orgnih.gov
Dihydrofolate (DHF)DHFRBaseline (Natural Substrate)Not specified in resultsSubstrate

By effectively halting the DHFR-catalyzed reaction, methotrexate prevents the regeneration of THF from DHF. ourbiochemistry.comresearchgate.net This leads to a progressive and significant depletion of the intracellular pool of THF and its derivatives. patsnap.comclinpgx.orgresearchgate.net THF is the fundamental backbone molecule for a variety of one-carbon carriers essential for numerous biosynthetic reactions. ourbiochemistry.comnih.gov The depletion of these THF cofactors is the central node from which the wider metabolic disruptions caused by methotrexate emanate. ourbiochemistry.comresearchgate.net Studies in JIA patients receiving methotrexate have shown reduced levels of circulating folates, and cell culture models confirm that methotrexate exposure leads to a depletion of bioactive folate species. nih.gov

Disruption of Folate Metabolism Pathways

The scarcity of THF cofactors resulting from DHFR inhibition has profound downstream effects, disrupting the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA replication and cell division. encyclopedia.pubovid.com

The de novo synthesis of purine rings (adenine and guanine) requires two steps that are dependent on THF-derived cofactors. ourbiochemistry.com Specifically, the enzyme glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) utilize N¹⁰-formyl-THF as a one-carbon donor. clinpgx.orgoup.com

The depletion of THF pools by methotrexate leads to a shortage of N¹⁰-formyl-THF, thereby inhibiting these crucial steps and blocking the entire purine synthesis pathway. patsnap.comourbiochemistry.com The active intracellular forms of methotrexate, known as methotrexate polyglutamates (MTX-PGs), are particularly potent inhibitors of ATIC. clinpgx.orgoup.com This blockade results in a decrease in the production of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) and causes the intracellular accumulation of the intermediate AICAR. ovid.comaacrjournals.org Research in human T-lymphocytes has also suggested that methotrexate may inhibit the first committed step of purine biosynthesis, catalyzed by amidophosphoribosyltransferase. nih.gov

Methotrexate critically impairs the synthesis of the pyrimidine nucleotide thymidine (B127349), a process often described as inducing a "thymineless death" in rapidly proliferating cells. proteopedia.orgourbiochemistry.com This occurs primarily through the inhibition of the enzyme thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). ourbiochemistry.comnih.govresearchgate.net

This inhibition is multifactorial:

Cofactor Depletion : The TS reaction is critically dependent on the cofactor 5,10-methylenetetrahydrofolate (a derivative of THF) to donate a methyl group. ourbiochemistry.comelsevierpure.com DHFR inhibition by methotrexate depletes the THF pool, which in turn leads to a depletion of 5,10-methylenetetrahydrofolate, starving TS of its necessary cofactor. elsevierpure.com

Direct Enzymatic Inhibition : The accumulation of DHF polyglutamates, which cannot be converted to THF, acts as a direct inhibitor of the TS enzyme. elsevierpure.com Furthermore, methotrexate polyglutamates themselves have been shown to be direct inhibitors of TS, with a potency 75- to 300-fold greater than the parent methotrexate molecule. researchgate.net

The combined effect is a severe reduction in dTMP synthesis, which halts DNA production and repair. proteopedia.orgclinpgx.org

Table 2: Key Enzymes Inhibited by Methotrexate and its Metabolites
EnzymeInhibitorPathway AffectedConsequence
Dihydrofolate Reductase (DHFR)Methotrexate, MTX-PGs clinpgx.orgFolate Regeneration ourbiochemistry.comDepletion of Tetrahydrofolate (THF) pools. patsnap.com
Thymidylate Synthase (TS)MTX-PGs (direct), DHF polyglutamates (direct), Cofactor depletion (indirect) elsevierpure.comresearchgate.netPyrimidine Biosynthesis nih.govInhibition of dTMP synthesis, leading to impaired DNA replication. proteopedia.org
AICAR Transformylase (ATIC)MTX-PGs clinpgx.orgoup.comDe Novo Purine Biosynthesis clinpgx.orgInhibition of purine synthesis; accumulation of AICAR. ovid.com

Methotrexate's influence on methylenetetrahydrofolate reductase (MTHFR) is indirect and stems from its disruption of the broader folate metabolic cycle. clinpgx.orgnih.gov MTHFR is a key regulatory enzyme that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. oup.comnih.gov This product, 5-methyl-THF, is the primary circulatory form of folate in the blood and is crucial for the remethylation of homocysteine to methionine, a precursor for DNA and protein methylation. clinpgx.orgnih.gov

By inhibiting DHFR, methotrexate alters the concentrations and balance of intracellular folate species, including the MTHFR substrate, 5,10-methylenetetrahydrofolate. clinpgx.org The activity and efficacy of the MTHFR enzyme are therefore influenced by the metabolic shifts induced by methotrexate. nih.gov Furthermore, common genetic polymorphisms in the MTHFR gene (such as C677T and A1298C) can result in an enzyme with reduced activity, which can affect the baseline folate metabolism and consequently modulate an individual's response and toxic reactions to methotrexate therapy. nih.govbohrium.comnih.gov

Adenosine Pathway Modulation

A significant component of methotrexate's anti-inflammatory and immunomodulatory activity is attributed to its ability to increase extracellular adenosine concentrations. This is achieved through a multi-faceted modulation of the adenosine pathway.

Once inside the cell, methotrexate is converted into its polyglutamated forms (MTX-PGs). These metabolites are potent inhibitors of several enzymes, including 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), a key enzyme in the de novo purine biosynthesis pathway. clinexprheumatol.orgyoutube.com The inhibition of ATIC by MTX-PGs is significantly more potent than that of the parent methotrexate molecule. youtube.com Specifically, methotrexate polyglutamates with four and five glutamate (B1630785) residues (tetra- and pentaglutamates) are the most powerful inhibitors of ATIC.

This enzymatic blockade leads to the intracellular accumulation of AICAR. clinexprheumatol.org The build-up of AICAR is a critical upstream event that triggers subsequent steps in the adenosine-mediated anti-inflammatory cascade.

Table 1: Inhibitory Potency of Methotrexate and its Polyglutamates on AICAR Transformylase

Compound Inhibitory Potency (Ki) Fold Increase in Potency vs. MTX
Methotrexate (MTX) 143 µM 1
MTX Tetraglutamate 5.6 x 10⁻⁸ M ~2500
MTX Pentaglutamate 5.6 x 10⁻⁸ M ~2500

The accumulation of intracellular AICAR leads to the competitive inhibition of another enzyme, AMP deaminase, which in turn results in an increase in intracellular AMP levels. clinexprheumatol.org This surplus AMP is then released from the cell and is converted extracellularly to adenosine by the action of ecto-5'-nucleotidase (CD73). clinexprheumatol.org This mechanism of increasing extracellular adenosine is considered a primary contributor to the anti-inflammatory effects of low-dose methotrexate. jci.orgnih.gov Studies have demonstrated that the anti-inflammatory effects of methotrexate are abrogated by inhibitors of ecto-5'-nucleotidase, confirming the dependence of adenosine release on this enzyme.

The increased extracellular adenosine exerts its anti-inflammatory effects by binding to and activating specific G protein-coupled adenosine receptors on the surface of various immune cells. The anti-inflammatory actions of methotrexate are significantly mediated through the adenosine A2A receptor. jci.org The activation of A2A receptors on neutrophils, for instance, inhibits their adherence and function at sites of inflammation. The methotrexate-mediated reduction in leukocyte accumulation in inflammatory models has been shown to be reversed by specific A2A receptor antagonists. jci.org

Methotrexate treatment has been shown to inhibit the activity of adenosine deaminase (ADA), the enzyme responsible for the degradation of adenosine into inosine (B1671953). nih.govnih.gov This inhibition is thought to be a consequence of the intracellular accumulation of AICAR, which acts as an inhibitor of ADA. nih.govnih.gov By reducing the breakdown of adenosine, methotrexate further potentiates the local concentration of this anti-inflammatory nucleoside. Studies in patients with active arthritis have demonstrated a reduction in the maximal velocity (Vmax) of adenosine deaminase in lymphocytes following methotrexate treatment. nih.govbmj.com However, this effect was not observed in erythrocytes, which lack the machinery for de novo purine synthesis, suggesting the mechanism is dependent on the intracellular pathways affected by methotrexate. nih.gov

Recent research has unveiled a direct interaction between methotrexate and the pro-inflammatory protein, High-Mobility Group Box 1 (HMGB1). HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can trigger inflammatory responses. Methotrexate has been found to bind directly to HMGB1, thereby inhibiting its interaction with its receptor, the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov This direct binding has been characterized using surface plasmon resonance (SPR) analysis, revealing two independent binding sites for methotrexate on the HMGB1 protein. nih.gov By impeding the HMGB1/RAGE interaction, methotrexate can suppress HMGB1-mediated inflammatory signaling. nih.gov

Table 2: Binding Affinity of Methotrexate to HMGB1 Protein Domains

HMGB1 Truncated Protein Dissociation Constant (KD)
Al (G1-K87) 0.50 ± 0.03 µM
Bj (F88-K181) 0.24 ± 0.01 µM

Effects on Cellular Signaling Pathways

Beyond its influence on the adenosine pathway, methotrexate modulates several key intracellular signaling cascades that are pivotal in orchestrating inflammatory and immune responses.

JAK/STAT Pathway: Methotrexate has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. h1.conih.gov This pathway is crucial for transducing signals from a multitude of pro-inflammatory cytokines. Methotrexate has been shown to suppress the phosphorylation of STAT5 in cells, a key step in the activation of this pathway. h1.conih.gov This inhibitory effect appears to be independent of its action on dihydrofolate reductase and is comparable to that of dedicated JAK inhibitors. h1.conih.gov The suppression of JAK/STAT signaling is considered a principal mechanism underlying the anti-inflammatory and immunosuppressive effects of low-dose methotrexate. h1.conih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Methotrexate has been demonstrated to suppress NF-κB activation induced by various inflammatory stimuli, including TNF-α. aai.org This suppression is achieved, at least in part, through the inhibition of IκBα phosphorylation and subsequent degradation, which are necessary steps for NF-κB activation. aai.org In T cells, this inhibition of NF-κB is linked to the depletion of tetrahydrobiopterin (B1682763) and an increase in JNK-dependent p53 activity. nih.gov In fibroblast-like synoviocytes, the inhibition is dependent on adenosine release and the activation of adenosine receptors. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes cascades like JNK (c-Jun N-terminal kinase) and MEK/ERK, is also influenced by methotrexate. In T cells from patients with rheumatoid arthritis, methotrexate has been shown to restore deficiencies in cell cycle checkpoint proteins through a JNK-dependent pathway. nih.gov In other contexts, such as in intestinal epithelial cells, methotrexate-induced alterations in tight junction proteins and increased permeability have been linked to the activation of the MEK and JNK pathways. nih.gov Interestingly, in some cancer cell lines, methotrexate treatment has been observed to paradoxically increase the phosphorylation of ERK1/2, a central component of the MAPK pathway, while still inhibiting cell proliferation. researchgate.net

Modulation of Cytokine Networks

Methotrexate significantly alters the balance of signaling molecules known as cytokines, which are crucial in orchestrating inflammatory responses. It achieves this by both suppressing pro-inflammatory cytokines and enhancing anti-inflammatory ones.

Research has consistently demonstrated that methotrexate curtails the production of several key pro-inflammatory cytokines. clinexprheumatol.orgoup.com These molecules, when overproduced, can lead to chronic inflammation and tissue damage. Studies have shown that methotrexate treatment leads to a decrease in the levels of the following cytokines:

Tumor Necrosis Factor-alpha (TNF-α): Methotrexate has been observed to reduce the production of TNF-α in various cell types, including splenic T cells and macrophages. nih.gov This effect is considered a significant part of its anti-inflammatory action. nih.gov

Interleukin-1β (IL-1β): The production of this potent inflammatory cytokine is inhibited by methotrexate. oup.comnih.gov

Interleukin-2 (B1167480) (IL-2): Methotrexate treatment has been associated with decreased gene expression of IL-2, a cytokine crucial for T-cell proliferation. nih.govbmj.com

Interleukin-6 (IL-6): Multiple studies have reported a reduction in IL-6 production and gene expression following methotrexate therapy. clinexprheumatol.orgresearchgate.net

Interleukin-12A (IL-12A): Methotrexate has been shown to significantly reduce the mRNA expression of IL-12A in peripheral blood mononuclear cells. clinexprheumatol.orgresearchgate.netnih.gov

Interferon-gamma (IFNγ): The production of this key Th1 cytokine is suppressed by methotrexate. clinexprheumatol.orgnih.gov

The table below summarizes the effect of Methotrexate on various pro-inflammatory cytokines.

CytokineEffect of MethotrexateReferences
TNF-αReduction nih.govnih.gov
IL-1βReduction oup.comnih.gov
IL-2Decreased Gene Expression nih.govbmj.com
IL-6Reduction clinexprheumatol.orgresearchgate.net
IL-12AReduced mRNA Expression clinexprheumatol.orgresearchgate.netnih.gov
IFNγReduction clinexprheumatol.orgnih.gov

In addition to suppressing pro-inflammatory signals, methotrexate also promotes an anti-inflammatory environment by increasing the levels of certain cytokines.

Interleukin-10 (IL-10): In vitro studies have demonstrated that methotrexate significantly increases the gene expression of IL-10, a potent anti-inflammatory cytokine. nih.govbmj.com This effect contributes to the dampening of the inflammatory response.

Influence on JAK/STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. nih.govh1.co Methotrexate has been identified as a potent suppressor of this pathway. nih.govnih.govplos.org

Research indicates that methotrexate inhibits JAK/STAT signaling, including the phosphorylation of STAT5, even in cells with activating mutations like JAK2 V617F. nih.govplos.org This suppression of the JAK/STAT pathway is believed to be a primary mechanism behind the anti-inflammatory and immunosuppressive effects of low-dose methotrexate. nih.govnih.gov Notably, this action appears to be independent of its well-known role as a dihydrofolate reductase (DHFR) inhibitor. nih.govplos.org While effectively dampening pathological over-activation of the pathway, methotrexate-treated cells can still respond to physiological stimuli, suggesting a modulatory rather than a complete blockade effect. nih.govplos.orgashpublications.org

Suppression of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govoup.com Methotrexate has been shown to be a potent inhibitor of NF-κB activation induced by various inflammatory stimuli, including TNF-α. nih.govoup.comdntb.gov.ua

The suppressive effect of methotrexate on NF-κB is mediated through several mechanisms. It has been shown to inhibit the degradation of IκBα, a key inhibitor of NF-κB, by preventing its phosphorylation. nih.govoup.comdntb.gov.ua This, in turn, prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. nih.gov One of the proposed mechanisms for this inhibition involves the release of adenosine. nih.govoup.com Studies have shown that adenosine can mimic the inhibitory effect of methotrexate on NF-κB, and antagonists of adenosine receptors can reverse this effect. nih.govoup.com

In T cells, methotrexate's inhibition of NF-κB activation has also been linked to the depletion of tetrahydrobiopterin (BH4), leading to increased reactive oxygen species, and subsequent activation of JNK and p53. nih.govoup.com In contrast, in fibroblast-like synoviocytes, this inhibition is primarily dependent on adenosine release and receptor activation. nih.govoup.com

Generation of Reactive Oxygen Species (ROS)

The role of methotrexate in the generation of reactive oxygen species (ROS) is complex and appears to be cell-type dependent. Some studies suggest that the anti-inflammatory and immunosuppressive effects of methotrexate are critically dependent on the production of ROS. nih.govnih.gov

For instance, in U937 monocytes, methotrexate has been shown to induce a time- and dose-dependent increase in cytosolic peroxide, leading to growth arrest. nih.gov This effect was inhibited by antioxidants like N-acetylcysteine (NAC) and glutathione (B108866) (GSH). nih.govnih.gov Similarly, in Jurkat T cells, methotrexate-induced apoptosis was associated with a rapid increase in peroxide levels, which was also preventable by antioxidants. nih.gov Furthermore, methotrexate's ability to reduce monocyte adhesion to endothelial cells appears to be dependent on ROS production. nih.govnih.gov

Conversely, other research indicates that methotrexate treatment in patients with rheumatoid arthritis is associated with a reduction in neutrophil ROS production. acrabstracts.orgclinexprheumatol.org This suggests that the impact of methotrexate on ROS can vary depending on the specific cell type and the inflammatory context. The pro-inflammatory environment in certain conditions may lead to an overproduction of ROS by immune cells like neutrophils, and in these cases, methotrexate may act to dampen this excessive ROS generation. frontiersin.org

Modulation of Gene Expression and Transcriptional Profiles

Methotrexate exerts a profound influence on the expression of a wide array of genes, thereby altering the transcriptional landscape of immune and other cells. This modulation is a key component of its therapeutic efficacy.

Transcriptional analyses have revealed that methotrexate treatment can significantly alter pathways related to TNF-α signaling, B cell receptor signaling, and T cell receptor-mediated apoptosis. researchgate.net In human colon cancer cells, methotrexate induces changes in the expression of p53 effector genes, including those involved in apoptosis and autophagy. nih.gov

Furthermore, methotrexate has been shown to modulate the gene expression of various cytokines and their receptors. clinexprheumatol.orgresearchgate.netnih.gov For example, it downregulates the expression of pro-inflammatory cytokines like IL-12A. clinexprheumatol.orgnih.gov In CD4+ T cells from patients with rheumatoid arthritis, methotrexate treatment leads to a significant downregulation of the TP63 gene, with the TAp63 isoform being particularly affected. jci.org

The impact of methotrexate on gene expression can also be cell-type specific. Studies on macrophages have shown that methotrexate predominantly induces differential gene expression in pro-inflammatory M1-macrophages, affecting folate metabolic pathway genes, signaling pathways, and chemokines/cytokines. nih.gov In contrast, its effect on the gene expression profile of anti-inflammatory M2-macrophages is less substantial, though it does influence genes involved in histone modification through alternative splicing. nih.gov

The table below highlights some of the key genes and pathways modulated by Methotrexate.

Gene/PathwayEffect of MethotrexateCell Type/ContextReferences
TNF-α SignalingModulationImmune Cells researchgate.net
p53 Effector GenesUpregulationHuman Colon Cancer Cells nih.gov
TP63 (TAp63 isoform)DownregulationCD4+ T Cells jci.org
Folate Metabolic Pathway GenesDifferential ExpressionM1-Macrophages nih.gov
Histone Modification GenesAlternative SplicingM2-Macrophages nih.gov

Downregulation of Genes in Immune Processes (e.g., cell proliferation, cytokine production)

Methotrexate significantly modulates the gene expression profiles of immune cells, leading to a reduction in inflammatory activities. A primary mechanism is the inhibition of T-cell proliferation, which is crucial for mounting an inflammatory response. researchgate.netjci.org Studies have shown that MTX can selectively delete activated peripheral blood T cells. jci.org This antiproliferative effect is linked to the drug's interference with the synthesis of purines and pyrimidines, which is essential for DNA replication in rapidly dividing cells. bohrium.com The addition of folinic acid or thymidine can completely abrogate the MTX-induced apoptosis in activated T-cells, highlighting the dependency on inhibiting nucleotide synthesis. jci.org

Furthermore, MTX effectively downregulates the production and gene expression of several key pro-inflammatory cytokines. Research has demonstrated that MTX treatment can reduce the mRNA expression of Interleukin-12A (IL-12A) and Interleukin-6 (IL-6) in peripheral blood mononuclear cells from patients with rheumatoid arthritis. researchgate.netnih.gov It also inhibits the production of other critical cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-1 beta (IL-1β) in various experimental models. bohrium.comnih.govspringermedicine.com This suppression of cytokine gene expression is a central component of its anti-inflammatory action, helping to quell the inflammatory cascade characteristic of autoimmune diseases. nih.govnih.gov For instance, MTX-treated macrophages show a diminished capacity to produce IL-6 and IL-1β in response to inflammatory stimuli. nih.gov

Upregulation of Lipid Biosynthetic Genes

Contrary to its inhibitory effects on many cellular processes, methotrexate has been found to upregulate specific genes involved in lipid metabolism, which may contribute to its anti-atherosclerotic benefits. Research indicates that MTX can increase the expression of key proteins involved in reverse cholesterol transport. nih.gov

Specifically, MTX upregulates the expression of ATP-binding cassette transporter A1 (ABCA1) and cholesterol 27-hydroxylase. nih.gov This effect is mediated, at least in part, by the MTX-induced release of adenosine, which then acts on A2A receptors. nih.gov The activation of this pathway leads to increased cholesterol efflux from cells, such as macrophages, thereby preventing the formation of foam cells, a critical step in the development of atherosclerotic plaques. nih.gov This upregulation of lipid biosynthetic and transport genes provides a distinct mechanism through which MTX may exert protective cardiovascular effects. nih.gov

Effects on Cell Cycle Checkpoint Genes (e.g., MAPK9, TP53, CDKN1A, CDKN1B)

Methotrexate exerts significant influence over genes that regulate cell cycle checkpoints, which is particularly relevant in the context of autoimmune diseases where immune cell proliferation is dysregulated. In T cells from patients with rheumatoid arthritis, there are often baseline deficiencies in the expression of critical cell cycle checkpoint genes. nih.govnih.gov

Low-dose methotrexate treatment has been shown to increase the expression of MAPK9 (Mitogen-Activated Protein Kinase 9), TP53 (Tumor Protein p53), CDKN1A (Cyclin-Dependent Kinase Inhibitor 1A, also known as p21), and CDKN1B (Cyclin-Dependent Kinase Inhibitor 1B, also known as p27). nih.govnih.gov This action is not a universal upregulation but rather a restoration of some of these deficient proteins. nih.govnih.gov This restorative effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.govnih.gov In cell culture models, MTX induces the expression of p53 and p21 through JNK-2 and JNK-1 dependent mechanisms, respectively. nih.govnih.gov However, it does not appear to affect the expression of other checkpoint genes like CHEK2 and RANGAP1. nih.govnih.gov

Table 1: Effect of Methotrexate on Cell Cycle Checkpoint Gene Expression in RA T-Cells This table summarizes research findings on how Methotrexate affects key cell cycle checkpoint genes.

Gene SymbolProtein NameEffect of MethotrexateMediating PathwayReference
MAPK9Mitogen-Activated Protein Kinase 9 (JNK2)Increases/Restores expressionJNK Pathway nih.govnih.gov
TP53Tumor Protein p53Increases/Restores expressionJNK-2 nih.govnih.gov
CDKN1Ap21 (Cyclin-Dependent Kinase Inhibitor 1A)Increases/Restores expressionJNK-1 nih.govnih.gov
CDKN1Bp27 (Cyclin-Dependent Kinase Inhibitor 1B)Increases/Restores expressionJNK Pathway nih.govnih.gov
CHEK2Checkpoint Kinase 2No significant changeN/A nih.govnih.gov

Induction of Apoptosis in Specific Cell Types

A key mechanism of methotrexate's immunomodulatory effect is its ability to induce apoptosis, or programmed cell death, in specific cell populations, thereby eliminating hyperproliferative or activated inflammatory cells. jci.orgjrheum.orgresearchgate.net This effect is particularly pronounced in activated T lymphocytes and rheumatoid arthritis synovial fibroblasts. jci.orgnih.govbmj.com

Methotrexate does not typically induce apoptosis directly but rather "primes" cells, making them significantly more sensitive to apoptotic signals that are transmitted through either the death receptor pathway or the mitochondrial pathway. nih.gov This priming is dependent on the JNK signaling pathway and is linked to the MTX-driven production of reactive oxygen species (ROS). nih.govnih.gov In rheumatoid arthritis synovial fibroblasts, MTX has been shown to upregulate PAR bZIP circadian transcriptional factors, which in turn transcribe the pro-apoptotic molecules Per2 and Bik (Bcl-2 interacting killer), leading to apoptosis. nih.gov In activated T-cells, the apoptotic process requires the cells to progress to the S phase of the cell cycle and is independent of the CD95 (Fas) pathway. jci.org

Table 2: Methotrexate-Induced Apoptosis in Different Cell Types This table outlines the cell types susceptible to Methotrexate-induced apoptosis and the underlying molecular mechanisms.

Cell TypeKey Molecular MechanismAssociated Molecules/PathwaysReference
Activated T-LymphocytesPriming for apoptosis, clonal deletionJNK activation, ROS production, S-phase dependency jci.orgnih.govnih.gov
Rheumatoid Arthritis Synovial FibroblastsInduction of apoptosisUpregulation of PAR bZIP factors, Per2, and Bik jrheum.orgresearchgate.netnih.gov
Jurkat T-cell lineEnhanced sensitivity to apoptosisJNK-dependent pathway, ROS production nih.govnih.gov

Impact on Cellular Adhesion Molecules

The migration of inflammatory cells from the bloodstream into tissues is a critical step in the pathogenesis of inflammatory diseases. This process is mediated by cellular adhesion molecules expressed on the surface of both leukocytes and endothelial cells. Methotrexate has been shown to interfere with this process by downregulating the expression of these key molecules.

Studies have demonstrated that methotrexate treatment leads to a reduction in the expression of E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov For example, in cultured human umbilical vein endothelial cells, MTX inhibits the TNF-α-induced expression of both ICAM-1 and VCAM-1, with a more pronounced effect on the ICAM-1 gene. nih.gov This reduction in adhesion molecules on vascular endothelial cells limits the trafficking of inflammatory cells into sites of inflammation, such as the joints in rheumatoid arthritis, thereby contributing to the drug's therapeutic effect. nih.gov

Effects on Methyltransferase Activity

Epigenetic modifications, particularly DNA methylation, play a role in the pathogenesis of autoimmune diseases. Inflammatory conditions like rheumatoid arthritis have been associated with global DNA hypomethylation in immune cells. nih.govnih.gov Methotrexate appears to counteract this by influencing methyltransferase activity.

Low-dose methotrexate treatment has been shown to reverse this global DNA hypomethylation, particularly in T cells and monocytes of RA patients. nih.govnih.gov This effect is accompanied by changes in the expression of enzymes responsible for DNA methylation. While RA is associated with decreased expression of DNA methyltransferase 1 (DNMT1) in T cells and monocytes and DNMT3A in B cells, MTX treatment leads to a reversion of these expression levels toward normal. nih.gov By modulating DNA methylation patterns and the expression of methyltransferase enzymes, methotrexate may help to reprogram the aberrant gene expression profiles that contribute to chronic inflammation. nih.govnih.gov

Mechanisms of Acquired Resistance to Methotrexate

Alterations in Cellular Uptake

The primary route for methotrexate (B535133) to enter a cell is through the reduced folate carrier (RFC), a protein that it shares with the natural substrate, folate. the-rheumatologist.orgnih.govresearchgate.net A primary mechanism of acquired resistance involves impairing this uptake process, thereby lowering the intracellular concentration of the drug to sub-therapeutic levels. nih.govaacrjournals.org

A common mechanism of resistance to MTX is the diminished activity of the Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene. nih.gov This can occur through either a reduction in the amount of RFC protein expressed on the cell surface or through mutations in the RFC gene that impair its transport function. nih.govmdpi.com Studies in numerous cancer cell lines have demonstrated a direct correlation between decreased RFC expression or activity and the level of MTX resistance. For instance, MTX-resistant human breast cancer cells (ZR-75-1) with deficient transport became 250-fold more sensitive to the drug after being transfected with the gene for human RFC. nih.gov Similarly, leukemic cells from patients clinically resistant to MTX have shown evidence of defective drug transport. nih.gov

In osteosarcoma cell lines, the development of MTX resistance has been associated with a decrease in RFC expression. nih.govmdpi.com Studies comparing MTX-sensitive (Saos-2) and MTX-resistant (Saos-2/MTX4.4) osteosarcoma cells revealed significantly lower RFC mRNA expression in the resistant cells. nih.gov This reduction in RFC expression correlated with a lower intracellular accumulation of radiolabeled MTX; the concentration in sensitive cells was 2.15 times higher than in the resistant variant. nih.gov This transport deficiency is considered a key factor in the development of resistance. nih.govnih.govnih.gov

Cell Line/Cancer TypeFindingImpact on MTX ResistanceReference(s)
Human Breast Cancer (ZR-75-1) Deficient RFC activity.Transfection with RFC restored sensitivity, making cells 250x more sensitive. nih.gov
Human Leukemia (CCRF-CEM, MOLT-4) Markedly decreased RFC-mediated uptake (>10-fold).A primary mechanism of high-level resistance (>75-fold). ashpublications.org
Human Osteosarcoma (Saos-2) Decreased RFC mRNA expression in resistant variants.Lower intracellular MTX concentration; resistance was 12.73 times higher in resistant cells. nih.gov
Acute Lymphocytic Leukemia (Patients) Evidence of decreased MTX transport in blasts from clinically resistant patients.Identified as a mechanism of acquired clinical resistance. nih.gov
Human Uroepithelial Cells Altered MTX uptake was observed in all five resistant cell lines developed.A consistent mechanism of resistance across the tested cell lines. nih.gov

The expression of the RFC gene can be downregulated or completely silenced through epigenetic mechanisms, most notably the methylation of its promoter region. mdpi.comnih.gov In inherently MTX-resistant MDA-MB-231 breast cancer cells, which lack RFC expression, the promoter region of the RFC gene was found to be methylated. nih.gov Treatment of these cells with a demethylating agent, 5-aza-2'-deoxycytidine, successfully restored RFC expression. nih.gov

This mechanism has also been identified as a basis for acquired resistance. In a study developing MTX-resistant leukemia cell lines, the high level of resistance in CCRF-CEM/MTX cells was associated with the transcriptional silencing of the RFC gene, leading to a profound impairment of drug uptake. ashpublications.org This epigenetic silencing provides a stable mechanism for cancer cells to evade the cytotoxic effects of methotrexate by preventing its entry.

Alterations in Dihydrofolate Reductase (DHFR)

Methotrexate's primary intracellular target is the enzyme dihydrofolate reductase (DHFR). nih.govaacrjournals.org Consequently, alterations involving DHFR are a central mechanism of acquired resistance. Cells can overcome MTX-induced inhibition either by producing more of the enzyme to titrate out the inhibitor or by modifying the enzyme itself so that it no longer binds the drug effectively. nih.gov

One of the most well-documented mechanisms of MTX resistance is the amplification of the DHFR gene. nih.govnih.govaacrjournals.org This genetic alteration leads to an increase in the number of DHFR gene copies, resulting in the overexpression of DHFR mRNA and, subsequently, a higher intracellular concentration of the DHFR enzyme. nih.gove-crt.org This excess enzyme requires a much higher intracellular concentration of MTX to achieve complete inhibition, thereby conferring resistance. e-crt.org

DHFR gene amplification has been observed in a variety of tumor cell lines selected for MTX resistance and in clinical samples from patients with acute lymphoblastic leukemia (ALL) who have relapsed after MTX therapy. aacrjournals.orgnih.gov In one study of relapsed ALL patients, 31% (nine of 29) exhibited low-level DHFR gene amplification, which was associated with increased enzyme levels. nih.gov Interestingly, this amplification was significantly correlated with mutations in the p53 tumor suppressor gene, suggesting that defective cell cycle control may facilitate gene amplification events. nih.govnih.gov In experimental models, induced expression of oncogenes like Ha-ras has also been shown to increase the frequency of MTX resistance through DHFR gene amplification. capes.gov.br

Cancer TypeKey FindingCorrelation/Associated FactorsReference(s)
Acute Lymphoblastic Leukemia (ALL) Low-level (2-4 copies) DHFR gene amplification found in 31% of relapsed patients.Significantly correlated with p53 gene mutations. nih.gov
Acute Myelocytic Leukemia (Patient) A fourfold increase in DHFR gene copy number was confirmed in leukemic cells after MTX treatment.Associated with elevated DHFR enzyme activity and clinical resistance. ascopubs.org
Colon Cancer (HT29 cells) Stepwise MTX treatment induced DHFR gene amplification, visible as double minutes or homogeneously stained regions.A primary mechanism of acquired resistance in this cell line. aacrjournals.org
Osteosarcoma (U-2OS cells) MTX resistance in RB1-positive cells was associated with increased DHFR levels due to gene amplification.Occurs more frequently in the presence of a functional RB1 gene. nih.gov
Bladder Epithelial Cells DHFR amplification was one of two clear mechanisms of resistance, occurring in cells with altered p53.p53 alteration increases the risk for resistance via DHFR amplification. nih.gov

A second major mechanism involving the target enzyme is the development of point mutations within the coding sequence of the DHFR gene. nih.gov These mutations can lead to amino acid substitutions in the enzyme's active site, which reduce its binding affinity for methotrexate. nih.gove-crt.org This allows the mutated enzyme to continue its normal catalytic function—reducing dihydrofolate to tetrahydrofolate—even in the presence of the drug. nih.govrisksciences.com

Various mutations have been identified in experimental systems that confer high levels of MTX resistance. For example, a study in Drosophila cells selected for high-level MTX resistance identified a single base change that resulted in a Leu to Gln substitution at residue 30, which conferred a 15-fold higher Ki (inhibition constant) for MTX. risksciences.com In human DHFR, combining multiple mutations in the active site (at residues Phe31, Phe34, and Gln35) has been shown to produce highly resistant variants that can confer survival at MTX concentrations more than 4000-fold higher than the wild-type enzyme can withstand. nih.gov While this is a well-established resistance mechanism in laboratory models, its incidence as a primary cause of clinical resistance is considered less common than DHFR gene amplification or impaired transport. nih.gov

Organism/Cell LineMutation(s)Effect on MTX Affinity/ResistanceReference(s)
Human DHFR (Engineered) Combinatorial mutations at Phe31, Phe34, Gln35.Ki for MTX increased from <0.03 nM (wild-type) to 59-180 nM. Conferred survival at >4000-fold higher MTX concentrations. nih.gov
Drosophila Cells Leu30Gln.15-fold higher Ki and Kd values for MTX. risksciences.com
Leishmania major Various point mutations in DHFR-TS.Conferred a 2- to 400-fold decrease in MTX susceptibility. researchgate.net
Human T-cells (Engineered) L22F, F31S (DHFR(FS)).This MTX-resistant DHFR transgene was developed to rescue healthy cells from MTX toxicity. nih.gov

Alterations in Methotrexate Polyglutamylation and Retention

Upon entering the cell, methotrexate undergoes polyglutamylation, a metabolic process where additional glutamate (B1630785) residues are added to the molecule. researchgate.netashpublications.orgnih.gov This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govaacrjournals.org Polyglutamylated methotrexate (MTX-PG) is a more potent inhibitor of target enzymes and, due to its increased size and negative charge, is retained within the cell for a longer duration. mdpi.comnih.gov Therefore, inefficient polyglutamylation is a critical mechanism of resistance, as it leads to poor drug retention and reduced target inhibition. nih.govmdpi.comnih.gov

Resistance can arise from decreased activity of FPGS or, conversely, from increased activity of gamma-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues and facilitates drug efflux. mdpi.comnih.gov Inefficient polyglutamylation has been identified as a major cause of intrinsic resistance in certain cancers like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). nih.govnih.gov Studies comparing leukemia subtypes found that T-ALL and AML cells accumulate significantly lower levels of long-chain MTX-PGs compared to c/preB-ALL cells, a difference attributed to lower FPGS activity in T-ALL and AML, and additionally higher GGH activity in AML. nih.gov In some experimental cell lines, resistance has been shown to be solely attributable to defective MTX polyglutamylation, with no changes in drug transport or DHFR levels. nih.gov

Increased Efflux of Methotrexate

Another major mechanism of acquired resistance to methotrexate involves the increased active transport of the drug out of the cell. This process is primarily mediated by the overexpression of certain members of the ATP-binding cassette (ABC) transporter family. ashpublications.orgmdpi.com

The overexpression of ABC transporters, such as multidrug resistance-associated protein 1 (MRP1, also known as ABCC1) and breast cancer resistance protein (BCRP, also known as ABCG2), is a well-documented cause of methotrexate resistance. ashpublications.orgmdpi.comresearchgate.net These transporters function as ATP-dependent efflux pumps, actively removing methotrexate and other structurally diverse drugs from the intracellular environment, thereby reducing their cytotoxic potential. mdpi.comnih.gov

Overexpression of MRP1 has been linked to methotrexate resistance in various cancers, including acute lymphoblastic leukemia and non-small-cell lung carcinoma. mdpi.com Similarly, BCRP has been identified as a key mediator of resistance to methotrexate. clinpgx.org Cell lines that overexpress wild-type BCRP exhibit enhanced ATP-dependent efflux of methotrexate, leading to reduced intracellular drug accumulation and a multidrug-resistant phenotype. clinpgx.org The resistance mediated by these transporters can often be reversed by specific inhibitors. clinpgx.org For example, the BCRP inhibitor GF120918 was shown to reverse methotrexate resistance in BCRP-overexpressing cell lines. clinpgx.org More recently, ABCG1 has also been implicated in methotrexate resistance in acute lymphoblastic leukemia, with its upregulation leading to accelerated drug efflux. nih.gov

TransporterCancer Type/Cell LineConsequence of OverexpressionReference
MRP1 (ABCC1)Acute lymphoblastic leukemia, Non-small-cell lung carcinomaIncreased efflux of methotrexate, leading to resistance mdpi.com
BCRP (ABCG2)MCF7/MX (mitoxantrone-selected breast cancer)Enhanced ATP-dependent drug efflux, cross-resistance to methotrexate clinpgx.org
ABCG1Reh-MTXR (methotrexate-resistant acute lymphoblastic leukemia)Accelerated methotrexate efflux, reduced accumulation of MTX polyglutamates nih.gov

Upregulation of Alternative Metabolic Pathways

Cancer cells can also develop resistance to methotrexate by upregulating alternative metabolic pathways to compensate for the drug's inhibitory effects. researchgate.net Methotrexate primarily targets dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate (THF) and its derivatives, which are essential for the synthesis of purines and thymidylate. ashpublications.orgresearchgate.net

To overcome this, resistant cells may enhance the activity of other enzymes in the one-carbon metabolism pathway. For instance, upregulation of serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate, could potentially increase the supply of one-carbon units for nucleotide biosynthesis, thereby circumventing the effects of DHFR inhibition. researchgate.net Furthermore, some studies suggest that exposure to methotrexate can induce changes in the expression of crucial mitochondrial folate genes like MTHFD2 in certain inflammatory cells, indicating a broader impact on folate and downstream metabolic pathways. nih.gov

Alterations in Thymidylate Synthase (TS) Levels or Affinity

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of thymidylate, a crucial component of DNA. nih.gov Methotrexate polyglutamates can directly inhibit TS, in addition to their primary effect on DHFR. ashpublications.orgresearchgate.net Therefore, alterations in the levels or affinity of TS can contribute to methotrexate resistance.

An increase in the intracellular levels of TS can effectively titrate out the inhibitory effects of methotrexate polyglutamates, requiring higher drug concentrations to achieve the same level of inhibition. frontiersin.org While the direct inhibition of TS by methotrexate monoglutamate is relatively weak, the polyglutamated derivatives are significantly more potent inhibitors, with Ki values up to 300-fold lower than the parent compound. researchgate.net Therefore, an overproduction of TS can be a significant resistance mechanism. Studies have also shown that low doses of methotrexate can lead to an upregulation of TS mRNA concentration in normal peripheral blood mononuclear cells, suggesting a potential feedback mechanism that could contribute to resistance. nih.gov Furthermore, the inhibition of thymidylate synthesis by methotrexate is a multifactorial process involving not only the depletion of the substrate 5,10-methylenetetrahydrofolate but also direct enzymatic inhibition by dihydrofolate polyglutamates that accumulate as a result of DHFR inhibition. nih.gov

Influence of 7-Hydroxymethotrexate on Resistance Modalities

Methotrexate (MTX) is extensively metabolized in the liver by aldehyde oxidase to its primary metabolite, 7-hydroxymethotrexate (7-OHMTX). ashpublications.org The concentration of 7-OHMTX in the plasma can surpass that of the parent drug, particularly following high-dose methotrexate administration. ashpublications.org While 7-OHMTX is considerably less cytotoxic than methotrexate, it plays a significant role in the development of resistance. nih.gov The metabolite can compete with methotrexate for cellular uptake through the reduced folate carrier (RFC) and can also induce distinct mechanisms of resistance. ashpublications.orgnih.gov

Studies on human leukemia cell lines (CCRF-CEM and MOLT-4) have demonstrated that exposure to 7-OHMTX can provoke resistance to antifolates through a different pathway than exposure to methotrexate itself. ashpublications.orgresearchgate.net In these cell lines, resistance to 7-OHMTX was primarily caused by a substantial decrease in the activity of folylpolyglutamate synthetase (FPGS). ashpublications.orgresearchgate.net This enzyme is crucial for the polyglutamylation of methotrexate, a process that traps the drug inside the cell and enhances its inhibitory effects on target enzymes. A marked decrease in FPGS activity, in some cases over 95%, was observed in 7-OHMTX-resistant cells, leading to significant resistance to a short-term exposure to methotrexate. ashpublications.org

In contrast, resistance developed through exposure to the parent drug, methotrexate, was mainly associated with a significant reduction in cellular uptake via the reduced folate carrier (RFC), which was linked to the transcriptional silencing of the RFC gene. ashpublications.org Interestingly, in cells where resistance was induced by methotrexate, the activity of FPGS was either slightly elevated or remained unchanged. ashpublications.org

This key difference highlights that 7-OHMTX can select for a resistance phenotype characterized by impaired drug retention, as opposed to the impaired drug uptake seen with methotrexate-induced resistance. ashpublications.org Furthermore, 7-OHMTX has been shown to reduce the initial cellular uptake rate of methotrexate in human melanoma cells, further contributing to resistance. nih.gov The accumulation of this metabolite can, therefore, enhance resistance by both competing for transport and selecting for cells with reduced polyglutamylation capacity. nih.govnih.gov

Table 1: Comparison of Resistance Mechanisms Induced by Methotrexate vs. 7-Hydroxymethotrexate in Leukemia Cell Lines

Inducing Agent Primary Resistance Mechanism Key Molecular Change Effect on FPGS Activity
Methotrexate Impaired Cellular Uptake Transcriptional silencing of the Reduced Folate Carrier (RFC) gene. ashpublications.org Slightly elevated or unchanged. ashpublications.org
7-Hydroxymethotrexate Impaired Polyglutamylation Markedly decreased activity of Folylpolyglutamate Synthetase (FPGS). ashpublications.orgresearchgate.net Severely decreased (>95%). ashpublications.org

Role of Rb Gene Abnormalities and E2F Transcription Factors

The retinoblastoma (Rb) gene, a tumor suppressor, and the E2F family of transcription factors play a significant role in the regulation of the cell cycle and, consequently, in the cellular response to methotrexate. nih.gov The Rb protein, in its active, hypophosphorylated state, binds to E2F transcription factors, thereby sequestering them and preventing the transcription of genes required for S-phase entry and DNA replication. researchgate.net One of the critical genes regulated by E2F is dihydrofolate reductase (DHFR), the primary target of methotrexate. nih.govaacrjournals.org

Abnormalities in the Rb gene, such as deletions or mutations that render the Rb protein non-functional, are frequently observed in certain cancers, including osteosarcoma. aacrjournals.org The loss of functional Rb protein leads to an increase in the levels of "free" or unbound E2F transcription factors. nih.govresearchgate.net This abundance of free E2F results in the enhanced transcription of E2F-responsive genes, including DHFR. nih.gov The subsequent increase in DHFR protein levels can lead to acquired resistance to methotrexate, as higher concentrations of the drug are required to inhibit the elevated enzyme activity. researchgate.netaacrjournals.org

Research in osteosarcoma has established a correlation between the mRNA expression levels of specific E2F transcription factors (E2F-1 and E2F-4) and the expression of genes central to methotrexate's mechanism of action, namely DHFR, the reduced folate carrier (RFC), and thymidylate synthase (TS). nih.gov This suggests that the E2F pathway may influence multiple facets of methotrexate resistance beyond just DHFR up-regulation, potentially affecting drug transport and the regulation of other key enzymes in folate metabolism. nih.gov The frequent alteration of the Rb gene in osteosarcoma, with loss of heterozygosity reported in a high percentage of tumors, underscores this as a significant mechanism of intrinsic and acquired methotrexate resistance in this type of cancer. aacrjournals.org

Table 2: Influence of Rb/E2F Pathway on Genes Associated with Methotrexate Resistance

Component Status Effect on E2F Impact on Gene Transcription Consequence for Methotrexate Resistance
Rb Protein Functional (Hypophosphorylated) Binds and sequesters E2F. researchgate.net Repression of E2F target genes (e.g., DHFR). nih.gov Normal sensitivity to methotrexate.
Rb Gene Abnormal (Deleted/Mutated) Increased levels of free E2F. nih.govresearchgate.net Increased transcription of DHFR, RFC, and TS. aacrjournals.orgnih.gov Increased DHFR levels contribute to resistance. researchgate.netaacrjournals.org
E2F-1/E2F-4 Overabundant N/A Correlates with increased mRNA expression of DHFR, RFC, and TS in osteosarcoma. nih.gov Potential for multi-factorial resistance. nih.gov

Design and Development of Methotrexate Analogues

Structural Modifications and their Impact on Target Inhibition

The core structure of methotrexate (B535133), comprising a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamate (B1630785) moiety, offers multiple sites for modification to alter its biological activity. researchgate.net Early research into MTX analogues involved systematic chemical alterations to understand their structure-activity relationships. nih.gov The goal of these modifications is often to enhance the affinity for DHFR, improve transport into cells, or evade resistance.

Methotrexate is a slow, tight-binding competitive inhibitor of DHFR, with an affinity approximately 1000 times greater than that of its natural substrate, dihydrofolate (DHF). proteopedia.orgyoutube.com This high affinity is due to specific interactions within the enzyme's active site. proteopedia.org Modifications to the MTX molecule can significantly affect these interactions. For instance, substitutions at various residues within the DHFR active site, such as Leucine-22 or Phenylalanine-31, have been shown to decrease MTX affinity, leading to resistance. nih.govnih.gov Consequently, designing analogues that can effectively bind to these mutated forms of DHFR is a key strategy.

Key structural features of DHFR that interact with inhibitors include residues like Phe34, Arg70, and Asn64. researchgate.net The development of analogues often focuses on optimizing interactions with these and other residues in the binding pocket. For example, two new analogues were synthesized via a substitution reaction at the pteridine nucleus, and both demonstrated significant activity in inhibiting cell growth. researchgate.net The effects of various modifications on their ability to inhibit DHFR and their resulting cytotoxicity are examined in light of the binding features of the MTX-dihydrofolate reductase complex. nih.gov

Table 1: Impact of Amino Acid Substitutions in Human DHFR on Methotrexate Affinity

DHFR Variant Amino Acid Substitution Effect on MTX Affinity Reference
F31R Phenylalanine-31 to Arginine 35-fold loss in affinity nih.gov
Q35E Glutamine-35 to Glutamate 1.5-fold decrease in affinity nih.gov
F31R/Q35E Double Mutant >650-fold decrease in affinity nih.gov

Computational Drug Design Approaches

Computational methods have become indispensable in accelerating the discovery of novel anticancer drugs, including MTX analogues. nih.gov These in silico techniques allow for the rapid screening of large compound libraries and the detailed analysis of drug-target interactions, saving significant time and resources compared to traditional experimental approaches. nih.govarxiv.org

In silico techniques provide a powerful toolkit for modern drug design. nih.gov A variety of computational methods are used to develop novel MTX-based analogues with potentially better activity and pharmacokinetic properties. researchgate.net

Deep Learning (DL) and Virtual Screening: Advanced computational techniques, including deep learning-based virtual screening, are used to revisit and re-evaluate known inhibitors like MTX and its derivatives. frontiersin.org DL models can be trained on large datasets to predict the binding affinity and potency of compounds towards DHFR. nih.gov In one study, structure-based virtual screening (SBVS) of a library of MTX-like compounds identified 36 potential inhibitors of human DHFR (hDHFR). nih.gov Another study used DL models to predict the pIC50 (a measure of inhibitory activity) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of MTX derivatives, identifying several hits with high predicted activity and favorable drug-like profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to find correlations between the chemical structure of compounds and their biological activity. arxiv.orgresearchgate.net In the context of MTX analogues, a 2D QSAR model was generated using multiple linear regression methods, achieving high correlation coefficients (R2 value of 0.81), indicating a strong predictive capability. nih.gov This model, combined with virtual screening, identified top hit compounds with pIC50 values ranging from 5.85 to 7.20. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when bound to a target protein. researchgate.net Docking studies are routinely used to explore the binding modes of potential MTX analogues within the active site of both wild-type and mutant hDHFR. nih.govnih.gov For instance, after screening MTX analogues, molecular docking was used to analyze the binding interactions of seven hits, leading to the identification of a compound with a higher fitness score than MTX itself. nih.govbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations are used to evaluate the stability of the ligand-protein complex over time. nih.govnih.gov Following molecular docking, promising candidates are often subjected to MD simulations to confirm their binding stability. nih.govnih.gov One study performed 100 ns MD simulations to validate the docking results of top-ranked compounds, confirming the stability of the identified leads compared to reference drugs. nih.gov This method helps assess the flexibility of the active site and the robustness of the molecular interactions. nih.gov

Pharmacophore modeling is a pivotal tool in drug discovery that defines the essential 3D arrangement of chemical features a molecule must possess to exert its biological effect. researchgate.net This approach is particularly useful in designing MTX analogues. By analyzing the crystal structure of hDHFR complexed with MTX, a pharmacophore model can be generated that captures the key interaction points. nih.govnih.gov

These models can then be used as 3D queries to screen virtual libraries for novel compounds that fit the pharmacophore and are thus likely to bind to the target. nih.govnih.gov In one study, separate structure-based pharmacophore models were created for both wild-type hDHFR and a drug-resistant mutant. nih.govnih.gov These models were then validated and used to screen a database of 32 MTX analogues, successfully identifying hits that could map to both the wild-type and mutant pharmacophores. nih.govnih.gov This demonstrates the power of pharmacophore modeling in identifying compounds that can overcome drug resistance.

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.govnih.gov In the case of methotrexate, resistance can arise from structural changes in the DHFR enzyme that reduce the drug's binding affinity. nih.govnih.govnih.gov An engineered hDHFR variant, F31R/Q35E, for example, shows a more than 650-fold decrease in affinity for MTX while largely maintaining its catalytic function. nih.gov

Computational studies are crucial for designing analogues that can effectively inhibit these resistant variants. nih.govnih.gov Researchers have used techniques like pharmacophore modeling, molecular docking, and MD simulations to specifically identify compounds with strong affinity for both wild-type and mutant forms of hDHFR. nih.govnih.gov One such in silico study identified an MTX analogue with a strong affinity for both wild-type and the F31R/Q35E mutant hDHFR. nih.govnih.gov MD simulations and binding free energy calculations confirmed that this hit molecule formed a stable complex with the mutant enzyme, indicating its potential to overcome this specific resistance mechanism. nih.govbohrium.com Similarly, variants with substitutions at Leucine 22 have been shown to significantly decrease MTX binding and are potential targets for new analogues. nih.gov

Development of Dual-Acting Analogues

A novel strategy in drug design involves creating single molecules that have more than one function. Methotrexate is a structural analogue of folic acid and is used to treat various cancers and autoimmune diseases. nih.govcancer.gov Its therapeutic effect is primarily due to the inhibition of DHFR. mdpi.com However, because of its structural similarity to folic acid, MTX can also bind to the folate receptor (FAR), which is often overexpressed on the surface of cancer cells. mdpi.com

This inherent dual capability offers a unique opportunity to develop a simplified yet effective drug delivery platform. mdpi.com A dual-acting MTX analogue can function as both a targeting ligand to guide a nanocarrier to cancer cells and as the therapeutic agent that kills the cells after internalization. mdpi.com This approach is fundamentally different from conventional methods that require two separate molecules for targeting and therapy. mdpi.com

In one study, researchers used in silico techniques to identify potential dual inhibitors of both hDHFR and aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART), another enzyme in the folate pathway. researchgate.netnih.gov This approach aims to create MTX analogues with both anti-proliferative and anti-inflammatory effects. nih.gov Through structure-based virtual screening, they identified potential inhibitors of both enzymes, with one compound being selected for further dynamic stability evaluation. researchgate.netnih.gov Such dual-acting molecules could offer increased efficacy for treating conditions like psoriasis. nih.gov

Advanced Methodologies in Methotrexate Research

Metabolomic Profiling

Metabolomic profiling offers a comprehensive view of the metabolic alterations that occur in response to methotrexate (B535133). By analyzing a wide array of small molecules, this technique provides insights into the biochemical basis of the drug's pharmacological activity and helps in the discovery of novel biomarkers. nih.gov

Studies have shown that methotrexate treatment is associated with significant changes in the metabolomic profiles of various biological samples, including plasma and red blood cells. nih.govmdpi.com In vitro studies using erythroblastoid cells exposed to methotrexate revealed alterations in 724 identified metabolites. nih.gov Discriminant analysis highlighted increases in compounds like ketoisovaleric acid, fructose, galactose, and 2-deoxycytidine, and decreases in 2-deoxyuridine, phosphatidylinositol 32:0, orotic acid, and inosine (B1671953) monophosphate. nih.gov These changes are consistent with methotrexate's known mechanism of action, which involves the dysregulation of folate metabolism and nucleotide biosynthesis. nih.gov

Beyond its effects on folate pathways, methotrexate also impacts amino acid, carbohydrate, and lipid metabolism. nih.gov In a study of rheumatoid arthritis patients, pretreatment plasma metabolomic profiling identified 19 metabolites that differed significantly between responders and non-responders to methotrexate therapy. nih.gov Similarly, in a mouse model of arthritis, metabolomic analysis of red blood cells identified N-methylisoleucine and quinolone as key metabolites that were altered by the disease and corrected with methotrexate treatment. mdpi.com

The increased number of altered metabolites in red blood cells compared to plasma suggests that the red blood cell metabolome may be a more sensitive indicator of methotrexate's effects. mdpi.com

Table 2: Selected Metabolites Altered by Methotrexate Treatment

Metabolite Change with Methotrexate Biological Context
Inosine monophosphate Decrease Folate metabolism and nucleotide biosynthesis
2-deoxyuridine Decrease Nucleotide biosynthesis
Ketoisovaleric acid Increase Amino acid metabolism
N-methylisoleucine Decrease Amino acid metabolism

Single-Cell RNA Sequencing (scRNA-seq)

Single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity and understand how individual cells contribute to disease and respond to treatment. In the context of methotrexate research, scRNA-seq has been employed to investigate the molecular signatures associated with drug resistance and to characterize the diverse cell populations in diseases like rheumatoid arthritis and primary central nervous system lymphoma (PCNSL). nih.govresearchgate.netjci.org

One of the key applications of scRNA-seq is in understanding methotrexate resistance. By performing single-cell analysis on parental and methotrexate-resistant PCNSL cells, researchers have been able to identify distinct molecular signatures and hub genes, such as HLA-DRβ1, HLA-DQβ1, and SNRPG, that are associated with resistance. nih.govresearchgate.net This level of detail allows for a more precise understanding of the mechanisms underlying treatment failure.

In rheumatoid arthritis, scRNA-seq of peripheral blood mononuclear cells (PBMCs) has been used to identify disease-relevant cell subsets and their gene signatures. jci.orgnih.gov This approach has revealed an increase in an interferon-activated monocyte subset in RA patients, providing a cellular basis for the transcriptomic findings discussed earlier. jci.org Furthermore, scRNA-seq has shown that methotrexate-based therapies can lead to a broad downregulation of lipid metabolism in PBMCs. nih.gov

The ability of scRNA-seq to provide a high-resolution view of the cellular landscape makes it a powerful tool for identifying novel therapeutic targets and for developing personalized treatment strategies.

Immunophenotyping Techniques

Immunophenotyping, primarily through techniques like flow cytometry, is crucial for characterizing the diverse immune cell populations and their response to methotrexate. mdpi.comnumberanalytics.com This methodology allows for the identification and quantification of specific cell types based on their expression of surface and intracellular proteins. numberanalytics.com

In the context of methotrexate treatment for rheumatoid arthritis, immunophenotyping has been used to identify potential predictive biomarkers of response. For example, studies have shown that the proportions of certain monocyte subsets can correlate with treatment efficacy. mdpi.com Specifically, high pre-treatment levels of CD14+CD16- and CD14+CD16+ monocytes have been linked to a reduced response to methotrexate. mdpi.com

Flow cytometry is a cornerstone of immunophenotyping, enabling the analysis of multiple cellular markers simultaneously. numberanalytics.com This allows for a detailed breakdown of immune cell subsets, such as different types of T cells, B cells, and monocytes, providing a comprehensive picture of the immunological changes induced by methotrexate.

Genetic Polymorphism Analysis (e.g., MTHFR, RFC1, GGH, FPGS, ATIC, DHFR)

The clinical response to methotrexate can be highly variable, and a significant portion of this variability is attributed to genetic factors. Pharmacogenetic studies have focused on identifying single nucleotide polymorphisms (SNPs) in genes that are integral to the methotrexate metabolic pathway. nih.govnih.gov

These genes are involved in various stages of methotrexate action, including its transport into cells, its conversion to an active polyglutamated form, and its interaction with target enzymes. Key genes that have been extensively studied include:

MTHFR (methylenetetrahydrofolate reductase): Plays a crucial role in folate metabolism. nih.gov Polymorphisms in MTHFR, such as C677T and A1298C, have been investigated for their association with methotrexate toxicity. nih.gov

RFC1 (reduced folate carrier 1): Responsible for the cellular uptake of methotrexate. mdpi.com The G80A polymorphism in RFC1 has been linked to treatment efficacy. semanticscholar.org

GGH (gamma-glutamyl hydrolase): Converts methotrexate polyglutamates back to their monoglutamate form. mdpi.com

FPGS (folylpolyglutamate synthetase): Catalyzes the addition of glutamate (B1630785) residues to methotrexate, leading to its intracellular retention and enhanced activity. mdpi.com

ATIC (aminoimidazole carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase): An enzyme in the purine (B94841) biosynthesis pathway that is inhibited by methotrexate polyglutamates. nih.gov

DHFR (dihydrofolate reductase): The primary target of methotrexate. nih.gov Polymorphisms in DHFR have been associated with adverse events. nih.gov

Meta-analyses and association studies have explored the impact of these genetic variations on both the efficacy and toxicity of methotrexate. nih.govscispace.com For instance, some studies suggest that the MTHFR C677T polymorphism may be associated with an increased risk of methotrexate toxicity, while the RFC1 A80G polymorphism might influence treatment efficacy. nih.govsemanticscholar.org

Table 3: Genes with Polymorphisms Studied in Relation to Methotrexate Response

Gene Function Associated Polymorphism(s)
MTHFR Folate metabolism C677T, A1298C
RFC1 Methotrexate transport G80A
GGH Methotrexate deglutamation -
FPGS Methotrexate polyglutamation -
ATIC Purine biosynthesis -

In Vitro Cell Line Studies

In vitro cell line studies are a fundamental research tool for investigating the cellular and molecular mechanisms of methotrexate action. These studies utilize a variety of cell lines, including cancer cells and cells from other tissues, to explore the effects of methotrexate on processes such as cell proliferation, viability, and metabolism. aacrjournals.orgoup.comnih.gov

One of the key insights from in vitro studies is the understanding that methotrexate-induced cell killing is primarily a result of the inhibition of thymidylate synthesis. aacrjournals.org Concurrently, the inhibition of purine synthesis by methotrexate tends to counteract this cytotoxic effect. aacrjournals.org

Cell line studies have also been instrumental in evaluating novel drug delivery systems for methotrexate. For example, the cytotoxicity of methotrexate-loaded niosomes has been assessed in various cell lines, demonstrating their potential to enhance the drug's anticancer effects while potentially reducing toxicity to healthy cells. nih.gov

Furthermore, in vitro models have been used to study the effects of methotrexate on specific cell types, such as osteoblasts. These studies have shown that methotrexate can inhibit the proliferation of osteoblast lineage cells. oup.com The use of different cancer cell lines, including those resistant to methotrexate, has also been crucial in elucidating the mechanisms of drug resistance. aacrjournals.org

Animal Models in Mechanistic Studies

Animal models, particularly rodent models of inflammatory diseases like arthritis, are indispensable for studying the in vivo effects of methotrexate and for dissecting its complex mechanisms of action. nih.govnih.gov The collagen-induced arthritis (CIA) mouse model is a widely used system that mimics many of the pathological features of human rheumatoid arthritis and is responsive to methotrexate therapy. nih.gov

Studies using these models have demonstrated that low doses of methotrexate can effectively suppress inflammation and joint destruction. nih.gov The anti-inflammatory effects of methotrexate in these models are thought to be related to its ability to inhibit chemotaxis, the directed movement of immune cells. nih.gov

Animal models also allow for the investigation of methotrexate's impact on various cellular and molecular pathways in a whole-organism context. For example, research in rats has shown that methotrexate can modulate macrophage function and improve the synthesis of interleukin-2 (B1167480) (IL-2), an important cytokine for cell-mediated immunity. nih.gov These effects are likely due to the inhibition of DHFR in key cells involved in the pathogenesis of arthritis. nih.gov

Furthermore, animal models are crucial for pharmacokinetic and pharmacodynamic studies, including the analysis of methotrexate disposition and its effects on systemic folate levels. nih.gov These studies provide valuable information that can help bridge the gap between preclinical findings and clinical applications.

Table 4: Compounds Mentioned in this Article

Compound Name
Methotrexate
Folinic acid
Thymidine (B127349)
Deoxyadenosine
Ketoisovaleric acid
Fructose
Galactose
2-deoxycytidine
2-deoxyuridine
Phosphatidylinositol 32:0
Orotic acid
Inosine monophosphate
N-methylisoleucine
Quinolone
Interleukin-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxtrexate
Reactant of Route 2
Reactant of Route 2
Methoxtrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.